molecular formula C20H18FN3O5S B6527043 N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide CAS No. 893934-97-9

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B6527043
CAS No.: 893934-97-9
M. Wt: 431.4 g/mol
InChI Key: YXKSPZJYTAFYMY-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazol core substituted with a 4-fluorophenyl group at position 2 and a 5,5-dioxo moiety, which confers unique electronic and steric properties. The fluorophenyl and methoxyphenoxy groups are critical for modulating solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5S/c1-28-15-3-2-4-16(9-15)29-10-19(25)22-20-17-11-30(26,27)12-18(17)23-24(20)14-7-5-13(21)6-8-14/h2-9H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKSPZJYTAFYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines various functional groups that contribute to its biological activities. This article explores the compound's biological activity based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H19FN4O4SC_{21}H_{19}FN_{4}O_{4}S with a molecular weight of 442.5 g/mol. It features a thieno[3,4-c]pyrazole core with fluorophenyl and methoxyphenoxy substituents, which may influence its pharmacological properties.

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound in several areas:

  • Antimicrobial Activity : Compounds with similar structural motifs have shown promising antimicrobial effects. For instance, derivatives of thieno[3,4-c]pyrazoles have been evaluated for their efficacy against various gram-positive bacteria and fungi. The presence of the fluorophenyl group is often linked to enhanced activity against microbial strains .
  • Inhibition of Enzymatic Activity : The compound has been investigated for its potential as an inhibitor of specific enzymes related to metabolic pathways. For instance, it may interact with enzymes involved in cholesterol metabolism, similar to other substituted pyrazoles that have been identified as HMG-CoA reductase inhibitors .
  • Cytotoxicity and Anticancer Potential : Preliminary studies suggest that compounds within this class may exhibit cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the thieno[3,4-c]pyrazole framework can significantly impact anticancer efficacy.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of related compounds:

  • Study on Antimicrobial Efficacy : A study published in PubMed reported that certain fluorophenyl-substituted triazines demonstrated significant antimicrobial activity against selected organisms. This suggests that the fluorophenyl component enhances the biological activity of similar compounds .
  • Inhibition Studies : Research has indicated that pyrazole derivatives can act as selective inhibitors of certain metabolic enzymes. For example, one study identified a derivative as a candidate for treating hypercholesterolemia due to its ability to inhibit HMG-CoA reductase effectively .

Data Summary Table

Property/ActivityDescription
Molecular FormulaC21H19FN4O4SC_{21}H_{19}FN_{4}O_{4}S
Molecular Weight442.5 g/mol
Antimicrobial ActivityEffective against gram-positive bacteria and fungi
Enzyme InhibitionPotential HMG-CoA reductase inhibitor
CytotoxicityExhibits cytotoxic effects in cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Cores

  • 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (): Core: Imidazo-thiazole fused with pyridine. Key Substituents: Dual 4-fluorophenyl groups. Both share fluorophenyl groups, but the acetamide linkage in the target compound includes a methoxyphenoxy group, enhancing polarity .
  • N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (): Core: Pyrazolo[3,4-d]pyrimidine with a chromenone moiety. Key Substituents: Fluorophenyl and chromenone groups. Comparison: The chromenone system introduces planar aromaticity, differing from the non-planar thienopyrazol core. Both compounds utilize fluorophenyl groups for hydrophobic interactions, but the target’s methoxyphenoxy group may improve solubility .

Acetamide Derivatives with Bioactive Substituents

  • 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides (): Core: Thiazolidinone ring conjugated to a methoxyphenoxy-acetamide. Key Activity: Hypoglycemic effects via PPAR-γ modulation. Comparison: The thiazolidinone ring in these derivatives is replaced by a thienopyrazol system in the target compound.
  • N-(2-(4-((Dimethylamino)(thiophen-2-yl)methyl)cyclohexyl)ethyl)-2-(2-(N-methyl-3-(trifluoromethyl)phenylsulfonamido)ethoxy)acetamide (): Core: Cyclohexyl-thiophene hybrid. Key Substituents: Sulfonamide and trifluoromethyl groups. Comparison: The sulfonamide group enhances acidity, unlike the neutral methoxyphenoxy group in the target compound. Both employ fluorinated aryl groups for lipophilicity .

Pharmacological and Physicochemical Properties

Pharmacological Activity

  • Hypoglycemic Potential: highlights acetamide derivatives with thiazolidinone cores as PPAR-γ agonists. The target compound’s methoxyphenoxy group may similarly engage hydrogen bonding with nuclear receptors, though its thienopyrazol core could reduce off-target effects compared to thiazolidinones .
  • Kinase Inhibition : Pyrazolo-pyrimidine analogs () exhibit kinase inhibitory activity. The target’s fluorophenyl and acetamide groups are common in kinase inhibitors, suggesting possible overlap in mechanisms .

Physicochemical Properties

Property Target Compound Derivative Compound
Core Structure Thieno[3,4-c]pyrazol Thiazolidinone Pyrazolo[3,4-d]pyrimidine
Key Substituents 4-Fluorophenyl, 3-methoxyphenoxy 2-Methoxyphenoxy, nitro phenyl Fluorophenyl, chromenone
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 (lower due to nitro group) ~4.1 (high due to chromenone)
Solubility Moderate (polar acetamide) Low (nitro group reduces solubility) Very low (planar chromenone)

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